Lasofoxifene-d5 2-Oxide
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Overview
Description
Lasofoxifene 2-oxide-d5 is a deuterated derivative of lasofoxifene, a selective estrogen receptor modulator (SERM). Lasofoxifene is primarily used for the treatment of osteoporosis and vaginal atrophy in postmenopausal women. The deuterated form, Lasofoxifene 2-oxide-d5, is often used in scientific research to study the pharmacokinetics and metabolic pathways of lasofoxifene due to its enhanced stability and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lasofoxifene 2-oxide-d5 involves several steps:
Alkylation: The initial step involves the alkylation of cis-1-(4-hydroxyphenyl)-2-phenyl-6-methoxy-1,2,3,4-tetrahydronaphthalene with 1-(2-chloroethyl)pyrrolidine base or its salt.
Deprotection: The hydroxyl group in the intermediate is deprotected using hydrobromic acid to generate cis-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide.
Conversion: The intermediate is then converted into cis-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol.
Diastereoisomer Formation: Finally, the compound is reacted with D-tartaric acid and crystallized to obtain Lasofoxifene 2-oxide-d5.
Industrial Production Methods
Industrial production of Lasofoxifene 2-oxide-d5 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Lasofoxifene 2-oxide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-oxidized form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives, while reduction can regenerate the original compound.
Scientific Research Applications
Lasofoxifene 2-oxide-d5 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of lasofoxifene.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new drugs and therapeutic agents.
Biological Studies: Employed in studies related to estrogen receptor modulation and its effects on various tissues
Mechanism of Action
Lasofoxifene 2-oxide-d5 exerts its effects by selectively binding to estrogen receptors (ERα and ERβ) with high affinity. It mimics the effects of estradiol in tissues that express these receptors, such as bone, uterus, breast, blood vessels, and liver. The compound mediates an agonist effect on estrogen receptors expressed on bone, reducing the production and lifespan of osteoclasts and stimulating osteoblast activity. This helps in maintaining bone density and reducing the risk of fractures .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: Another selective estrogen receptor modulator used in the treatment of breast cancer.
Raloxifene: Used for the prevention and treatment of osteoporosis and breast cancer.
Bazedoxifene: Used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of osteoporosis.
Uniqueness
Lasofoxifene 2-oxide-d5 is unique due to its deuterated form, which provides enhanced stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic studies and drug development. Additionally, its high affinity for both ERα and ERβ and its tissue-selective effects make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C28H29NO3 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[2-[4-[(1R,2S)-6-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H29NO3/c30-23-11-15-26-22(19-23)10-14-25(20-5-2-1-3-6-20)28(26)21-8-12-24(13-9-21)32-18-17-29-16-4-7-27(29)31/h1-3,5-6,8-9,11-13,15,19,25,28,30H,4,7,10,14,16-18H2/t25-,28+/m1/s1/i1D,2D,3D,5D,6D |
InChI Key |
YBFAWBLHDMBREC-CKOLFIQCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CCC3=C([C@H]2C4=CC=C(C=C4)OCCN5CCCC5=O)C=CC(=C3)O)[2H])[2H] |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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